molecular formula C18H19N5O2S2 B2948356 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione CAS No. 716330-85-7

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2948356
CAS No.: 716330-85-7
M. Wt: 401.5
InChI Key: IRSCSUYQQBSTMS-UHFFFAOYSA-N
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Description

8-(1,3-benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione is an oxopurine.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit certain enzymes , which can disrupt the normal functioning of cells and lead to various effects, such as the death of cancer cells in the case of anti-cancer activity.

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their wide range of biological activities . For instance, they may affect pathways related to cell growth and proliferation in the case of anti-cancer activity, or they may impact metabolic pathways in the case of anti-diabetic activity.

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups .

Result of Action

Given the wide range of biological activities associated with benzothiazole derivatives, the effects could potentially include the inhibition of cell growth in the case of anti-cancer activity, or the modulation of metabolic processes in the case of anti-diabetic activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of benzothiazole derivatives .

Properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-3-4-7-10-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-18-19-11-8-5-6-9-12(11)26-18/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCSUYQQBSTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
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8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
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8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
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8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 5
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8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 6
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

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